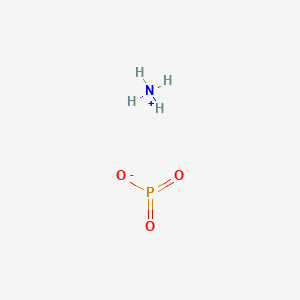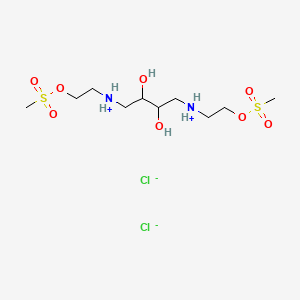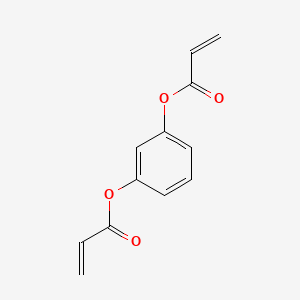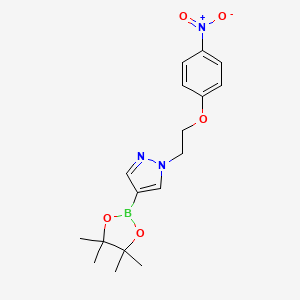
Ammonium metaphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium metaphosphate is an inorganic compound with the chemical formula NH₄PO₃ . It is a white, crystalline solid that is slightly hygroscopic and does not form clumps. This compound is primarily used in high-concentration nitrogen-phosphorus fertilizers due to its high nutrient content.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium metaphosphate can be synthesized through the reaction of phosphoric acid with ammonia . The reaction typically involves the following steps:
- The mixture is then heated to remove water, resulting in the formation of this compound.
Phosphoric acid: is treated with .
Industrial Production Methods: In industrial settings, this compound is produced by reacting phosphoric acid with ammonium hydroxide under controlled conditions. The reaction is carried out in large reactors, and the product is then dried and granulated for use in fertilizers.
Chemical Reactions Analysis
Types of Reactions: Ammonium metaphosphate undergoes various chemical reactions, including:
Hydrolysis: When exposed to water, it hydrolyzes to form and .
Thermal Decomposition: Upon heating, it decomposes to form and .
Reaction with Bases: It reacts with strong bases like to form and .
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Heat: For thermal decomposition.
Strong Bases: For substitution reactions.
Major Products:
- Ammonium dihydrogen phosphate
- Phosphoric acid
- Sodium metaphosphate
- Ammonia
Scientific Research Applications
Ammonium metaphosphate has a wide range of applications in scientific research, including:
- Chemistry: Used as a precursor for the synthesis of other phosphate compounds and as a reagent in various chemical reactions.
- Biology: Employed in the preparation of buffer solutions and as a nutrient source in microbial culture media.
- Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceutical formulations.
- Industry: Utilized in the production of flame retardants, fertilizers, and as a corrosion inhibitor in metal treatment processes.
Mechanism of Action
The mechanism by which ammonium metaphosphate exerts its effects involves the release of phosphate ions upon hydrolysis. These ions can participate in various biochemical and chemical processes. In flame retardants, for example, the compound decomposes to form a protective char layer that inhibits the spread of flames. In fertilizers, the released phosphate ions are readily absorbed by plants, promoting growth and development.
Comparison with Similar Compounds
- Ammonium phosphate
- Ammonium polyphosphate
- Monoammonium phosphate
- Diammonium phosphate
Comparison:
- Ammonium metaphosphate is unique in its ability to form long-chain polyphosphate structures, which can provide a slow-release source of phosphate ions.
- Ammonium phosphate and monoammonium phosphate are more commonly used in fertilizers due to their higher solubility and immediate availability of nutrients.
- Ammonium polyphosphate is similar in its slow-release properties but differs in its polymeric structure and specific applications in flame retardants and industrial processes.
This compound stands out due to its specific structural properties and versatile applications across various fields.
Properties
CAS No. |
13446-46-3 |
|---|---|
Molecular Formula |
H4NO3P |
Molecular Weight |
97.011 g/mol |
InChI |
InChI=1S/H3N.HO3P/c;1-4(2)3/h1H3;(H,1,2,3) |
InChI Key |
PYCBFXMWPVRTCC-UHFFFAOYSA-N |
Canonical SMILES |
[NH4+].[O-]P(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[5-(6,7-dihydro-6-methyl-2,4-diphenyl-5H-1-benzopyran-8-yl)penta-2,4-dienylidene]-5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl-1-benzopyrylium perchlorate](/img/structure/B13732036.png)




![(NE)-N-[(2-isoquinolin-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B13732079.png)







